![molecular formula C12H16ClN5O2 B6300688 4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride CAS No. 2227205-98-1](/img/structure/B6300688.png)
4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine” is a chemical compound with the molecular formula C12H15N5O2 . It is typically in-stock and has a molecular weight of 261.27 .
Chemical Reactions Analysis
The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate . The activity of transaminase is reflected by the color change of the chromogenic reaction .Scientific Research Applications
Synthesis of 1-Alkyl-4-Formyltriazoles
This compound can be used in the synthesis of 1-alkyl-4-formyltriazoles . The process involves a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
Medicinal Chemistry
In the field of medicinal chemistry, triazole-4-carbaldehydes, which can be synthesized from this compound, have been prepared as intermediates in the synthesis of various therapeutic agents . These include:
Anticancer Agents: Triazole-4-carbaldehydes have been used in the synthesis of anticancer agents .
Antifungal Agents: They have also been used in the synthesis of antifungal agents .
Antituberculosis Agents: Triazole-4-carbaldehydes have been used in the synthesis of antituberculosis agents .
Anti-inflammatory Agents: They have also been used in the synthesis of anti-inflammatory agents .
Antidiabetic Agents: Triazole-4-carbaldehydes have been used in the synthesis of antidiabetic agents .
Bioimaging Agents
Triazole-4-carbaldehydes, synthesized from this compound, have been used in the synthesis of bioimaging agents .
Coordination Chemistry
Imine derivatives of triazole-4-carbaldehydes have been synthesized as interesting ligands in coordination chemistry .
properties
IUPAC Name |
4-[4-(3-nitrophenyl)triazol-1-yl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.ClH/c13-6-1-2-7-16-9-12(14-15-16)10-4-3-5-11(8-10)17(18)19;/h3-5,8-9H,1-2,6-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXXXCCENDDETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.